molecular formula C17H23NO3 B1325699 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898771-02-3

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Cat. No. B1325699
M. Wt: 289.4 g/mol
InChI Key: FXQNDXIGUZVPLC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, also known as Nootkatone, is a terpene that has gained interest for its unique properties. It has a molecular formula of C17H23NO3 and an average mass of 289.369 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was synthesized using a unique method, yielding a good outcome, suggesting potential for various synthetic applications (Song, 2001).

  • The synthesis of ethyl 4,4,4-trifluoro-3-oxo-butyrate and its reaction with 2,6-dimethyl-3,5-diacetyl-pyridine demonstrates the compound's reactivity and potential for the creation of complex pyridine derivatives (Yang et al., 2013).

  • Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate's reaction with 4-ethoxymethylene-5(4H)-oxazolone indicates its use in synthesizing complex organic molecules, like 2H-pyran-2-one compounds (Gelmi & Pocar, 1992).

Applications in Medicinal Chemistry and Pharmacology

  • Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate showed potential for antimicrobial activity against various bacteria and fungi, indicating its importance in the development of new antimicrobial agents (Sarvaiya et al., 2019).

  • The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified platinum catalysts, used in producing optical active compounds, highlights its significance in asymmetric synthesis, a key aspect of pharmaceutical production (Xia et al., 2005).

  • Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates' inhibition of topoisomerase IIα and cytotoxicity against cancer cell lines underline its potential as a lead compound in cancer research (Alam et al., 2016).

Analytical and Material Science Applications

  • X-ray powder diffraction data for related compounds indicate potential applications in material characterization and pharmaceutical analysis (Wang et al., 2017).

  • Ethyl 2-methyl-2,3-butadienoate's participation in annulation reactions to form highly functionalized tetrahydropyridines suggests its utility in the synthesis of complex organic molecules, potentially relevant in material science (Zhu et al., 2003).

properties

IUPAC Name

ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNDXIGUZVPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643230
Record name Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

CAS RN

898771-02-3
Record name Ethyl γ-oxo-3-(1-pyrrolidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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